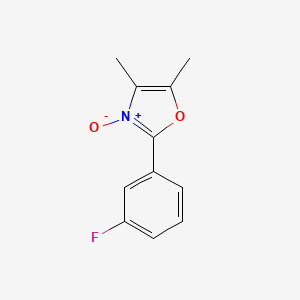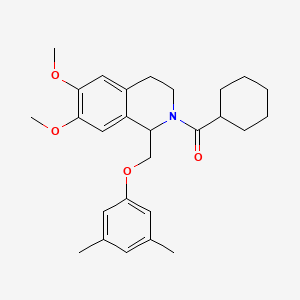
1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of the 1,2,3-triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the azide: The starting material, 4-methoxyphenyl azide, is synthesized by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Preparation of the alkyne: The alkyne component, N-pentylpropargylamine, is synthesized by reacting propargyl bromide with pentylamine.
Click reaction: The azide and alkyne are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring, yielding this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, infectious diseases, and neurological disorders.
Chemical biology: The compound is used as a probe to study biological processes and molecular interactions. Its unique chemical properties make it a valuable tool for labeling and tracking biomolecules in living systems.
Materials science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.
Industrial applications: The compound is investigated for its potential use in various industrial processes, including catalysis, coatings, and adhesives, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-pentyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the N-pentyl substituent, which may affect its biological activity and chemical properties.
1-(4-methoxyphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group instead of a pentyl group, which may result in different pharmacokinetic and pharmacodynamic properties.
1-(4-methoxyphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide: This compound has an ethyl group instead of a pentyl group, which may influence its solubility, stability, and biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H20N4O2 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-pentyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-3-4-5-10-16-15(20)14-11-19(18-17-14)12-6-8-13(21-2)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,16,20) |
InChI Key |
CZHLQRGVVFCOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11208639.png)
![3-[2-nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11208653.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208656.png)




![1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208686.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208690.png)
![1-(3-Chloro-4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B11208694.png)
![3-Hydroxy-1-(3-methylphenyl)-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11208705.png)
![4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208706.png)
![3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B11208716.png)
![N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11208718.png)
